Structural Differentiation: 4,6-Dimethyl Substitution vs. Unsubstituted or Mono-Substituted Pyrimidine Analogs
A critical differentiator for this compound is its specific 4,6-dimethyl substitution on the pyrimidine ring. Closely related compounds, such as 2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine (CAS 2549050-81-7) and 4-methyl-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine (CAS 2549029-14-1), which lack the 4,6-dimethyl pattern, are listed by vendors as distinct entities with different CAS numbers, indicating they are different chemical substances with presumably divergent biological activities. This structural precision is fundamental in kinase-targeted drug discovery, where the presence and position of methyl groups on a pyrimidine core can dramatically alter target binding affinity and selectivity profiles .
| Evidence Dimension | Pyrimidine Core Substitution Pattern |
|---|---|
| Target Compound Data | 4,6-dimethyl substitution (CAS 2549047-94-9) |
| Comparator Or Baseline | 2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine (unsubstituted pyrimidine, CAS 2549050-81-7); 4-methyl-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine (mono-substituted, CAS 2549029-14-1) |
| Quantified Difference | Distinct chemical entities; no quantitative biological data available for direct comparison, but structural data confirms differentiation. |
| Conditions | Comparative structural analysis based on vendor catalog descriptions. |
Why This Matters
Procurement of an incorrect analog lacking the precise dimethyl substitution pattern would invalidate SAR studies, leading to false negative or misleading results in kinase inhibition assays.
